molecular formula C13H19N3O3 B2673362 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2097929-61-6

2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2673362
CAS No.: 2097929-61-6
M. Wt: 265.313
InChI Key: TXHMWTWQYZAXKU-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a piperidine ring, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route begins with the reaction of 2-thiouracil with a substituted benzyl derivative to form S-benzylated products. These products are then treated with tert-butyl acetate to yield tert-butyl esters, which undergo hydrolysis to produce 2-thiopyrimidine acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and pyrimidine groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on this enzyme for survival . The molecular pathways involved include the disruption of DNA repair mechanisms and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-methoxy-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10-14-6-3-12(15-10)19-11-4-7-16(8-5-11)13(17)9-18-2/h3,6,11H,4-5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHMWTWQYZAXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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